

Synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate

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Compound of Interest

Compound Name: Dimethyl (2-Oxononyl)phosphonate-d15

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An in-depth technical guide on the synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate, designed for researchers, scientists, and drug development professionals.

Introduction

Dimethyl (2-oxononyl)phosphonate is a versatile β -ketophosphonate reagent frequently utilized in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β -unsaturated ketones[1]. The deuterated analogue, specifically Dimethyl (2-oxononyl-d15)phosphonate, serves as a crucial tool in various scientific domains. Its applications include use as an internal standard in mass spectrometry-based quantitative analysis, as a probe in metabolic studies to elucidate pharmacokinetic profiles, and in the development of deuterated drugs to potentially improve their metabolic stability and therapeutic properties[2][3].

This guide provides a comprehensive overview of a proposed synthetic strategy for preparing deuterated Dimethyl (2-Oxononyl)phosphonate, complete with detailed experimental protocols, expected quantitative data, and a visualization of the synthetic workflow. The proposed route is based on established chemical transformations for the synthesis of β -ketophosphonates[1].

Proposed Synthetic Strategy

The synthesis of deuterated Dimethyl (2-Oxononyl)phosphonate can be efficiently achieved via a two-step sequence. The overall strategy involves the acylation of the lithium salt of dimethyl methylphosphonate with a deuterated acyl chloride.

- Preparation of Lithiated Dimethyl Methylphosphonate: Dimethyl methylphosphonate is deprotonated using a strong base, such as n-butyllithium (n-BuLi), at a low temperature to generate the corresponding nucleophilic carbanion in situ.
- Acylation with Deuterated Nonanoyl Chloride: The generated phosphonate carbanion is then reacted with a fully deuterated nonanoyl chloride (nonanoyl-d15 chloride). This nucleophilic acyl substitution reaction forms the target β -ketophosphonate.

The workflow for this synthetic approach is illustrated below.



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Caption: Synthetic workflow for deuterated Dimethyl (2-Oxononyl)phosphonate.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of β -ketophosphonates[1]. Researchers should perform a thorough risk assessment before conducting any experiment.

Materials and Reagents

Reagent/Material	CAS Number	Supplier Suggestion	Notes
Dimethyl methylphosphonate	756-79-6	Sigma-Aldrich, TCI	Purity $\geq 98\%$
n-Butyllithium	109-72-8	Sigma-Aldrich, Acros	2.5 M solution in hexanes
Nonanoyl-d15 chloride	N/A	Custom Synthesis	Prepared from Nonanoic-d15 acid
Anhydrous Tetrahydrofuran (THF)	109-99-9	Sigma-Aldrich, Acros	Sure/Seal™ bottle
Diethyl ether (anhydrous)	60-29-7	Fisher Scientific	
Saturated Ammonium Chloride (aq.)	12125-02-9	Fisher Scientific	
Sodium Sulfate (anhydrous)	7757-82-6	VWR	

Protocol: Synthesis of Dimethyl (2-Oxononyl-d15)phosphonate

- Preparation of the Reaction Apparatus:
 - A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon inlet.
 - The apparatus is flame-dried under a stream of argon and allowed to cool to room temperature.

- Formation of the Lithiated Phosphonate:
 - Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask via syringe.
 - Dimethyl methylphosphonate (1.0 eq) is added to the THF.
 - The solution is cooled to -78 °C using a dry ice/acetone bath.
 - n-Butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
 - The resulting solution is stirred at -78 °C for an additional 30 minutes.
- Acylation Reaction:
 - A solution of Nonanoyl-d₁₅ chloride (1.1 eq) in anhydrous THF (20 mL) is prepared in a separate, dry flask under argon.
 - This solution is added dropwise to the cold (-78 °C) lithiated phosphonate solution over 30 minutes.
 - The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
 - The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
 - The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure deuterated β -ketophosphonate.

Data Presentation

Expected Yield and Purity

Product	Theoretical Yield	Expected Actual Yield	Purity (by NMR/LC-MS)	Appearance
Dimethyl (2-Oxononyl-d15)phosphonate	Based on 1.0 eq starting phosphonate	75-85%	>98%	Colorless to pale yellow oil

Spectroscopic Characterization Data

The expected characterization data for Dimethyl (2-oxononyl-d15)phosphonate is presented below. The data for the non-deuterated analogue (CAS 37497-25-9) serves as a reference point^[4].

Analysis	Non-Deuterated (Expected)	Deuterated (Expected)	Notes
Formula	C ₁₁ H ₂₃ O ₄ P	C ₁₁ H ₈ D ₁₅ O ₄ P	
MW	250.27 g/mol	265.36 g/mol	Mass increase of 15.09 Da
¹ H NMR	δ ~3.8 (d, 6H, OCH ₃), 3.1 (d, 2H, P-CH ₂), 2.7 (t, 2H, CO-CH ₂), 1.6 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H, CH ₃)	δ ~3.8 (d, 6H, OCH ₃), 3.1 (d, 2H, P-CH ₂)	Absence of signals for the C ₃ -C ₉ alkyl chain
³¹ P NMR	δ ~18-20 ppm	δ ~18-20 ppm	Chemical shift should be largely unaffected
MS (ESI+)	m/z 251.14 [M+H] ⁺ , 273.12 [M+Na] ⁺	m/z 266.23 [M+H] ⁺ , 288.21 [M+Na] ⁺	Confirms the incorporation of 15 deuterium atoms

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